An In-depth Technical Guide to the Chemical Properties of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester
An In-depth Technical Guide to the Chemical Properties of 2-Pyrimidin-4-yl-nicotinic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical properties of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester, a heteroaromatic compound of interest in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic profile, physicochemical characteristics, and reactivity, offering insights grounded in established chemical principles and supported by data from analogous structures.
Introduction: A Heterocyclic Scaffold of Interest
2-Pyrimidin-4-yl-nicotinic acid ethyl ester belongs to the class of bi-heterocyclic compounds, which are prominent scaffolds in drug discovery due to their ability to form diverse and specific interactions with biological targets. The fusion of a pyrimidine and a pyridine ring, further functionalized with an ethyl ester group, presents a unique electronic and steric profile for potential applications in various fields. Understanding the fundamental chemical properties of this molecule is paramount for its effective utilization in research and development.
Synthesis and Purification: A Modern Approach to Heteroaryl Coupling
A plausible and efficient synthetic route would involve the coupling of a halogenated nicotinic acid ester with a pyrimidine-containing organometallic reagent. The following diagram illustrates a likely synthetic pathway based on a Suzuki coupling reaction.
Caption: Proposed Suzuki coupling synthesis pathway.
Experimental Protocol: A Representative Suzuki Coupling
The following protocol is adapted from established procedures for the synthesis of structurally similar compounds and represents a viable method for obtaining 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.
Materials:
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Ethyl 2-chloronicotinate
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Pyrimidin-4-ylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium carbonate (Na₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-chloronicotinate (1.0 eq.), pyrimidin-4-ylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Pyrimidin-4-yl-nicotinic acid ethyl ester.
Spectroscopic Characterization: Unveiling the Molecular Structure
The structural elucidation of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on data from closely related analogues, such as ethyl 6-(5-(substituted)pyrimidin-2-yl)nicotinates.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as the ethyl group of the ester. The aromatic region will likely display a complex pattern of doublets and triplets, with chemical shifts influenced by the electronic effects of the nitrogen atoms and the ester group.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include the carbonyl carbon of the ester group (typically in the range of 160-170 ppm), and the aromatic carbons of the two heterocyclic rings.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H | 7.5 - 9.0 | 120 - 155 |
| Pyrimidine-H | 7.0 - 9.5 | 110 - 165 |
| -O-CH₂ -CH₃ | ~4.4 (quartet) | ~62 |
| -O-CH₂-CH₃ | ~1.4 (triplet) | ~14 |
| C =O | - | ~165 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts. These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). The NIST WebBook provides mass spectral data for the parent compound, ethyl nicotinate, which shows a base peak at m/z 123, corresponding to the loss of the ethoxy group.[7] A similar fragmentation pattern can be anticipated for the target molecule.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected around 1720-1740 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the aromatic rings and the ethyl group (around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively), as well as C=N and C=C stretching vibrations from the heterocyclic rings in the 1400-1600 cm⁻¹ region. C-O stretching vibrations from the ester will also be present around 1100-1300 cm⁻¹.
Physicochemical Properties: A Comparative Overview
| Property | 2-Pyrimidin-4-yl-nicotinic acid ethyl ester | Ethyl nicotinate | Reference |
| Molecular Formula | C₁₂H₁₁N₃O₂ | C₈H₉NO₂ | - |
| Molecular Weight | 229.24 g/mol | 151.16 g/mol | [7] |
| Appearance | Likely a solid at room temperature | Clear, colorless to light yellow liquid | [8] |
| Melting Point | Not available (Predicted to be higher than ethyl nicotinate) | 8-10 °C | [8] |
| Boiling Point | Not available (Predicted to be significantly higher than ethyl nicotinate) | 223-224 °C | [8] |
| Solubility | Expected to have moderate solubility in organic solvents like ethanol, DMSO, and DMF. | Soluble in water (50 g/L), ethanol, and ether. | [8][9] |
Table 2: Physicochemical Properties. The properties for the target molecule are predicted based on its structure relative to ethyl nicotinate.
Reactivity and Potential Applications
The chemical reactivity of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester is dictated by its functional groups and the electronic nature of the heterocyclic rings.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of more complex derivatives, such as amides or other esters.[6]
-
Electrophilic Aromatic Substitution: The pyridine and pyrimidine rings can undergo electrophilic aromatic substitution, although the presence of multiple nitrogen atoms deactivates the rings towards this type of reaction. The position of substitution will be directed by the combined electronic effects of the ring nitrogens and the ester group.
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Nucleophilic Aromatic Substitution: The heterocyclic rings may be susceptible to nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or upon N-oxidation.
-
Medicinal Chemistry: The presence of two nitrogen-containing heterocycles and a hydrogen bond accepting ester group makes this molecule an attractive scaffold for medicinal chemistry. Pyrimidine and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] This compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
-
Materials Science: The rigid, planar structure and the presence of heteroatoms suggest potential applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.
Conclusion
2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a heteroaromatic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, its chemical properties can be reliably predicted based on established synthetic methodologies and the characterization of analogous structures. The synthetic accessibility through modern cross-coupling reactions, combined with its versatile chemical functionality, makes it a valuable building block for the development of novel molecules with tailored properties. Further research into the experimental characterization and application of this compound is warranted to fully explore its potential.
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